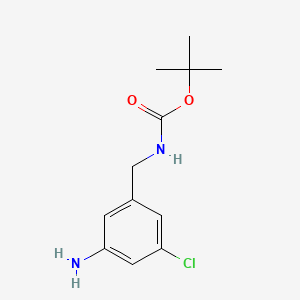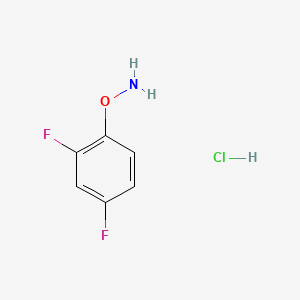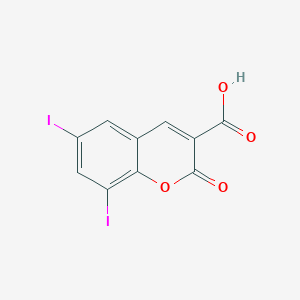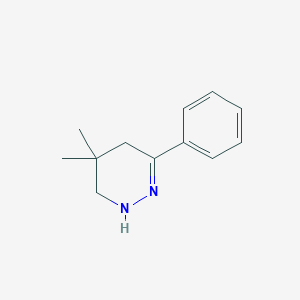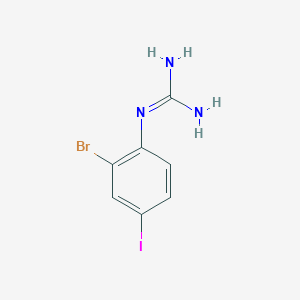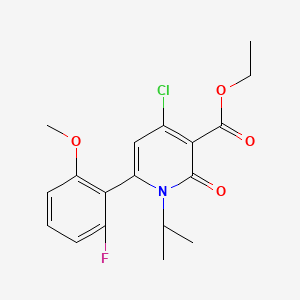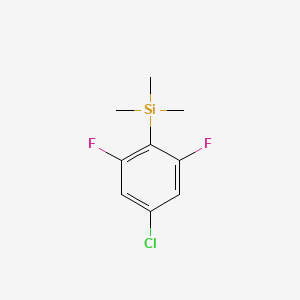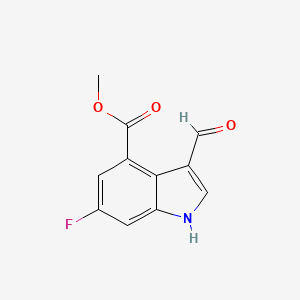
Methyl 6-Fluoro-3-formylindole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Fluoro-3-formylindole-4-carboxylate is a chemical compound with the molecular formula C11H8FNO3 and a molecular weight of 221.18 g/mol . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . This compound is known for its unique structure, which includes a fluorine atom, a formyl group, and a carboxylate ester group attached to the indole ring.
Méthodes De Préparation
The synthesis of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves several steps. One common method includes the intramolecular Friedel-Crafts acylation of indole derivatives . The reaction conditions typically involve heating the intermediate in a solution of ethanolic hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 6-Fluoro-3-formylindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the formyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-Fluoro-3-formylindole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 6-Fluoro-3-formylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved.
Comparaison Avec Des Composés Similaires
Methyl 6-Fluoro-3-formylindole-4-carboxylate can be compared with other indole derivatives, such as:
These compounds share similar structural features but differ in the position of substituents on the indole ring. The presence of the fluorine atom in this compound makes it unique and can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8FNO3 |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
methyl 6-fluoro-3-formyl-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)8-2-7(12)3-9-10(8)6(5-14)4-13-9/h2-5,13H,1H3 |
Clé InChI |
WYVLQIZINXUMLP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CC(=C1)F)NC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


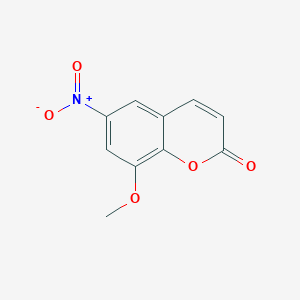
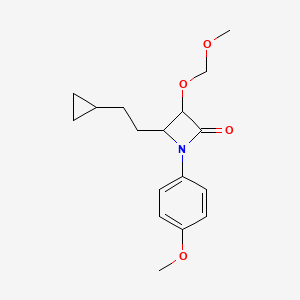
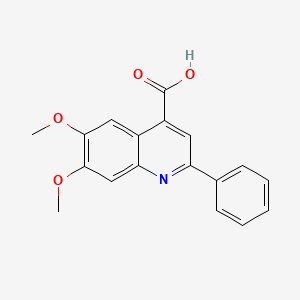
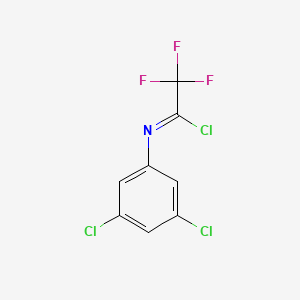
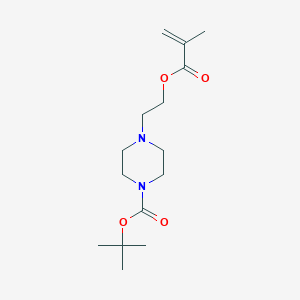
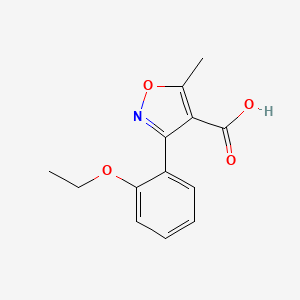
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)
